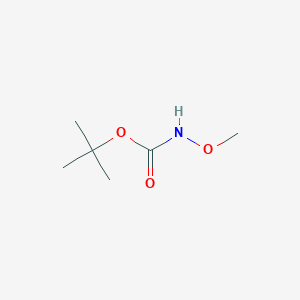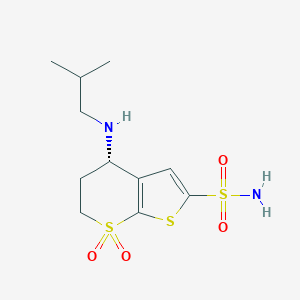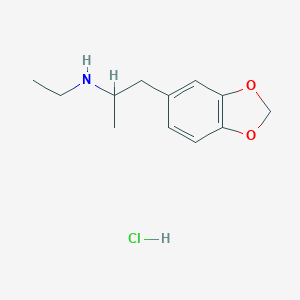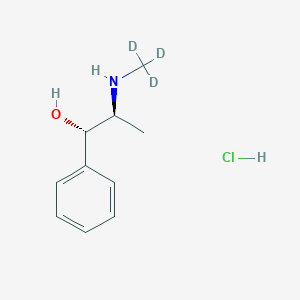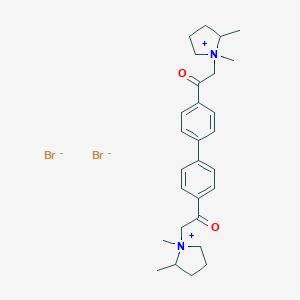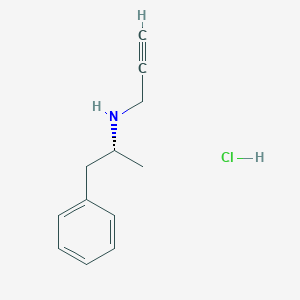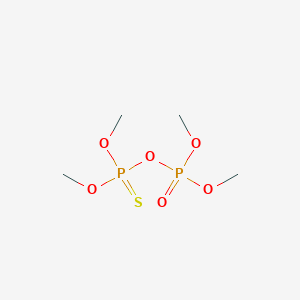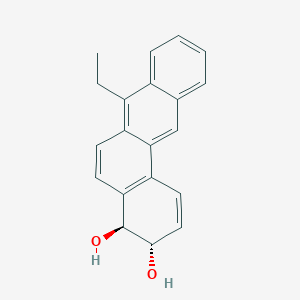
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene, commonly known as 7,12-dimethylbenz(a)anthracene (DMBA), is a potent carcinogen that has been widely used in cancer research. DMBA belongs to the polycyclic aromatic hydrocarbon (PAH) family and is known to induce tumors in various organs, including the skin, breast, lung, and liver.
Mecanismo De Acción
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and DNA damage, leading to the activation of oncogenes and the inactivation of tumor suppressor genes. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also induces oxidative stress and inflammation, which can promote tumor growth.
Efectos Bioquímicos Y Fisiológicos
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors show increased cell proliferation, angiogenesis, and invasion. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene exposure can also lead to immune suppression and hormonal changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is a potent carcinogen that can induce tumors in a relatively short period of time, making it a useful tool for studying the early stages of carcinogenesis. However, 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors are highly variable in terms of latency, incidence, and histology, which can make it difficult to compare results across studies. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene also requires careful handling and disposal due to its toxicity and carcinogenicity.
Direcciones Futuras
Future research on 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene should focus on identifying new targets for chemoprevention and developing more effective therapies for 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors. Studies should also investigate the role of the microbiome and epigenetic modifications in 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced carcinogenesis. Additionally, new animal models that more closely resemble human tumors should be developed to improve the translatability of preclinical studies.
Métodos De Síntesis
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is synthesized by the Diels-Alder reaction of 1,2-dimethylbenzene with maleic anhydride, followed by hydrogenation of the resulting adduct. The final product is purified by column chromatography.
Aplicaciones Científicas De Investigación
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene is widely used as a carcinogen in animal models to study the mechanism of carcinogenesis and to evaluate the efficacy of chemopreventive agents. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene-induced tumors in rodents closely resemble human tumors in terms of histology, gene expression, and response to therapy. 3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene has been used to study the role of oncogenes, tumor suppressor genes, and DNA repair pathways in carcinogenesis.
Propiedades
Número CAS |
111876-20-1 |
|---|---|
Nombre del producto |
3,4-Dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene |
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
(3S,4S)-7-ethyl-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C20H18O2/c1-2-13-14-6-4-3-5-12(14)11-18-15(13)7-8-17-16(18)9-10-19(21)20(17)22/h3-11,19-22H,2H2,1H3/t19-,20-/m0/s1 |
Clave InChI |
RWPZESDFTQDOHT-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=C[C@@H]([C@H]3O)O |
SMILES |
CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=CC(C3O)O |
SMILES canónico |
CCC1=C2C=CC3=C(C2=CC4=CC=CC=C41)C=CC(C3O)O |
Sinónimos |
3,4-dihydroxy-3,4-dihydro-7-ethylbenz(a)anthracene 7-ethyl-3,4-dihydrobenz(a)anthracene-3,4-diol EBAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



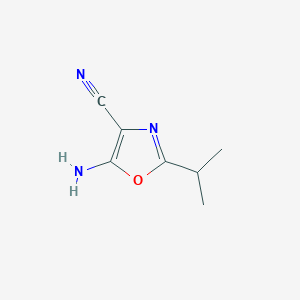
![Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}butanoate](/img/structure/B56954.png)
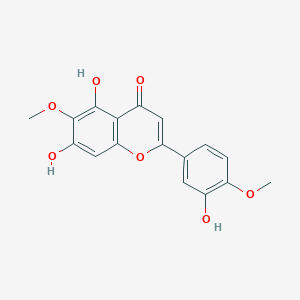
![7-Oxatetracyclo[4.2.0.0(2,4).0(3,5)]octane, 8-acetyl-8-methyl-](/img/structure/B56957.png)
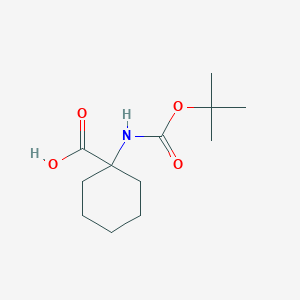
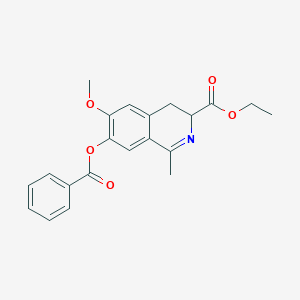
![N-[(E)-1-aminoethylideneamino]pyridine-3-carboxamide](/img/structure/B56971.png)
